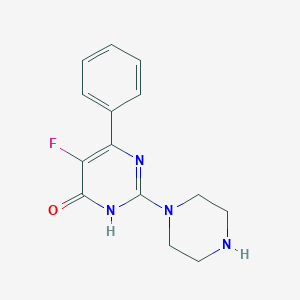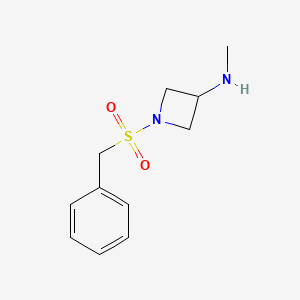![molecular formula C16H21FN4O2 B6449252 6-cyclopropyl-5-fluoro-2-[4-(pent-4-enoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549032-61-1](/img/structure/B6449252.png)
6-cyclopropyl-5-fluoro-2-[4-(pent-4-enoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a cyclopropyl-substituted dihydropyrimidinone. Dihydropyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “dihydro” prefix indicates that this pyrimidine ring has been reduced, meaning it has gained hydrogen atoms. The “one” suffix indicates the presence of a carbonyl group (C=O) in the ring. The cyclopropyl group is a three-membered carbon ring, and the term “5-fluoro” indicates the presence of a fluorine atom on the 5th carbon of the pyrimidine ring. The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a pent-4-enoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group, being a three-membered ring, would introduce some ring strain. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could engage in hydrogen bonding. The dihydropyrimidinone core could have resonance structures due to the carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the various functional groups present. The carbonyl group could be involved in reactions like nucleophilic addition. The piperazine ring could potentially be protonated or alkylated at the nitrogen atoms. The carbon-carbon double bond in the pent-4-enoyl group could undergo reactions like addition or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors like polarity, solubility, melting point, boiling point, etc., would be influenced by the functional groups present .Applications De Recherche Scientifique
Antibacterial Activity
This compound is a type of fluoroquinolone, which are known for their antibacterial properties . They work by inhibiting bacterial DNA-gyrase, disrupting DNA supercoiling and thereby killing the bacterial cell .
Antifungal Activity
Fluoroquinolones have also been found to have antifungal properties . The synthesized compounds have been screened for antifungal activities .
Antimicrobial Activity
The compound has been synthesized and studied for its antimicrobial activity . It has been found to be effective against various infections, such as respiratory, gastrointestinal, gynecological infections, sexually transmitted diseases, prostatitis, and skin, bone, and soft tissue infections .
Anticancer Activity
Research studies on antineoplastic activity of similar compounds have shown that derivatives containing the cyclohexyl group in position 2 are the most effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .
Anti-HIV Activity
Fluoroquinolones have been extensively investigated as anti-HIV agents . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows them to be applied for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
Antidiabetic Activity
Fluoroquinolones have been investigated for their antidiabetic properties . The structure-activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at C-3 position is essential for activity .
Complex Formation with Metals
The formation of complexes of fluoroquinolones with metals and their applications have been considered . This could potentially lead to new applications in materials science and nanotechnology .
Antiviral Activity
Fluoroquinolones have been investigated as antiviral agents . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows them to be applied for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials drugs .
Orientations Futures
Propriétés
IUPAC Name |
4-cyclopropyl-5-fluoro-2-(4-pent-4-enoylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O2/c1-2-3-4-12(22)20-7-9-21(10-8-20)16-18-14(11-5-6-11)13(17)15(23)19-16/h2,11H,1,3-10H2,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAILSIQUWBUYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCN(CC1)C2=NC(=C(C(=O)N2)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-5-fluoro-2-(4-pent-4-enoylpiperazin-1-yl)-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-[4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449170.png)

![2-[(cyclobutylmethyl)sulfanyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6449182.png)
![8-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6449189.png)
![6-cyclopropyl-2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449192.png)
![6-cyclopropyl-2-[4-(2,2-dimethylcyclopropanecarbonyl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449199.png)
![4,4,4-trifluoro-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one](/img/structure/B6449210.png)
![2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449225.png)
![5-fluoro-2-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449232.png)
![2-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449239.png)
![6-cyclopropyl-5-fluoro-2-[4-(4,4,4-trifluorobutanoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449240.png)
![5-fluoro-2-[4-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449260.png)
![2-[2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6449276.png)
